2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
CAS No.: 108342-87-6
VCID: VC20740898
Molecular Formula: C26H45NO9
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a derivative of beta-D-galactopyranose, a monosaccharide that plays an essential role in various biological processes. This compound is characterized by the presence of four pivaloyl protective groups attached to the hydroxyl positions of the sugar molecule. The introduction of these bulky pivaloyl groups serves to enhance the compound's stability and reactivity in synthetic applications, particularly in organic synthesis and medicinal chemistry. Synthetic Route
Applications in Organic Synthesis2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is recognized for its utility as a chiral auxiliary in asymmetric synthesis. Its bulky pivaloyl groups facilitate stereoselective reactions, making it an important intermediate in the synthesis of biologically active compounds. Chiral Auxiliary RoleThe compound has been employed as a chiral template in various reactions, including:
Spectroscopic CharacterizationCharacterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are essential for confirming the structure of synthesized compounds. NMR SpectroscopyNMR provides detailed information about the molecular environment of hydrogen atoms within the structure, allowing researchers to confirm successful synthesis and identify potential impurities. FTIR SpectroscopyFTIR can identify functional groups present in the compound through characteristic absorption bands associated with specific bonds. |
---|---|
CAS No. | 108342-87-6 |
Product Name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine |
Molecular Formula | C26H45NO9 |
Molecular Weight | 515.6 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 |
Standard InChIKey | IPRZVEFFDTWBGV-DISONHOPSA-N |
Isomeric SMILES | CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
PubChem Compound | 7567026 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume